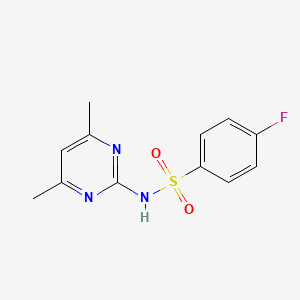

N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamides are a class of organic compounds widely studied for their diverse chemical and biological activities. They are characterized by the sulfonamide group (-SO2NH2), and their properties and reactivity are significantly influenced by their functional groups and molecular structure.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves condensation reactions, where sulfadiazine is reacted with various aldehydes or ketones. For example, (E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide was synthesized through the condensation of 4-bromobenzaldehyde and sulfadiazine, showcasing the versatility of sulfonamides in synthesis (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be extensively analyzed using spectroscopic methods such as FTIR, UV-Vis, and NMR, as well as computational methods like Density Functional Theory (DFT). These analyses provide detailed insights into the compound's electronic structure, molecular orbitals, and potential reactivity (Sowrirajan et al., 2022).

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulations

Research into the corrosion inhibition properties of derivatives related to N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzenesulfonamide for iron surfaces employs quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the interaction mechanisms at the molecular level, providing insights into the development of new corrosion inhibitors with improved efficiencies (Kaya et al., 2016).

Spectroscopic and Molecular Structure Investigations

Another application is found in the comprehensive theoretical and experimental structural studies on similar sulfonamide derivatives. These studies, which include DFT/B3LYP and HF methods, contribute significantly to the field of molecular structure analysis by elucidating the stability, electronic structures, and intramolecular interactions of such molecules (Mansour & Ghani, 2013).

Synthesis and Characterization of New Compounds

The synthesis and characterization of new sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have been reported. These studies not only provide detailed insights into the molecular structures and electronic properties but also explore the interactions with proteins, contributing to the development of potential pharmaceutical applications (Murthy et al., 2018).

Antimycobacterial Activity

A novel series of thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of sulfonamide derivatives in addressing tuberculosis, especially with the identification of compounds exhibiting high activity and elucidation of their structure-activity relationships (Ghorab et al., 2017).

Herbicidal Activity

The influence of 4,6-disubstituted heterocyclic groups on the herbicidal activity of specific sulfonamide derivatives has been studied. These investigations offer valuable insights into the design of novel herbicides with selective and potent activity against various weed species, demonstrating the utility of sulfonamide derivatives in agricultural sciences (Lee et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFUFIVABLWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)